molecular formula C10H11ClO3 B2656030 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone CAS No. 1546993-86-5

1-(2-Chloro-3,4-dimethoxyphenyl)ethanone

Cat. No. B2656030
CAS RN: 1546993-86-5
M. Wt: 214.65
InChI Key: XNVQNXSFTCDQPB-UHFFFAOYSA-N
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Description

“1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H11ClO3 . It is related to other compounds such as “2-Chloro-1-(3,4-dihydroxyphenyl)ethanone” and "Ethanone, 1-(3,4-dimethoxyphenyl)-" .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” consists of a benzene ring substituted with two methoxy groups (OCH3), a chloro group (Cl), and an ethanone group (C2H3O) . The exact 3D structure can be computed and viewed using specialized software .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” include a molecular weight of 214.65 . Other properties such as boiling point, heat capacity, and viscosity can be determined under laboratory conditions .

Scientific Research Applications

Photochemical Studies

1-(2-Chloro-3,4-dimethoxyphenyl)ethanone and its derivatives have been explored in photochemical studies. For instance, the photochemistry of O-methylated α-carbonyl β-1 lignin model dimer 1,2-di(3′,4′-dimethoxyphenyl)ethanone was examined to understand its reactivity in both liquid and solid states. This study provided insights into the photochemical transformation processes, including Norrish type I cleavage and photoreduction of the carbonyl group, which are crucial for developing advanced materials and understanding environmental degradation processes of similar compounds (Castellan et al., 1990).

Synthesis and Identification

Research has been conducted on the synthesis and identification of derivatives, such as the cathinone analogue of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlighting the chemical's versatility in synthetic chemistry and its application in developing new materials or chemical probes for various scientific investigations (Power et al., 2015).

Biotransformation and Green Chemistry

The compound and its related derivatives have applications in biotransformation processes, indicating their potential in green chemistry and biocatalysis. For example, Acinetobacter sp. was utilized for the highly enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the role of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone derivatives in producing pharmaceutical intermediates through environmentally friendly processes (Miao et al., 2019).

Analytical and Environmental Applications

Derivatives of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone have been used in analytical chemistry for the determination of substances in complex matrices. For instance, the electrooxidation of dimethomorph was studied for its analytical determination in grape-derived samples, showcasing the compound's role in developing analytical methodologies for food safety and environmental monitoring (Lucas et al., 2013).

Safety and Hazards

Safety data for “1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

1-(2-chloro-3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVQNXSFTCDQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-3,4-dimethoxyphenyl)ethanone

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